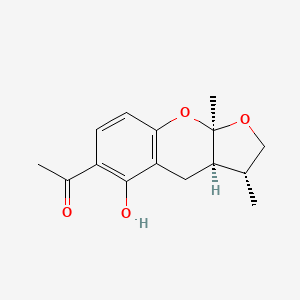
Xyloketal D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xyloketal D is a natural product found in Xylaria with data available.
Aplicaciones Científicas De Investigación
Xyloketal D is a compound isolated from the mangrove fungus Xylaria sp. and has drawn scientific interest due to its unique structure and potential therapeutic applications. Below are key research findings related to the applications of Xyloketal D, excluding information about drug use, dosage, and side effects, as per the requirements.
Biochemical Properties and Synthesis
- Xyloketal D is part of a series of unique metabolites known as xyloketals, which include xyloketals A, B, C, D, and E, derived from mangrove fungus Xylaria sp. (Lin et al., 2001).
- The total synthesis of (+)-xyloketal D has been achieved, confirming its absolute configuration and facilitating further studies on its properties and applications (Krohn & Riaz, 2004).
Neuroprotective Effects
- Xyloketal D, along with other xyloketals, has shown neuroprotective properties in models of Parkinson's disease, where it protected against neurotoxicity through antioxidant properties (Li et al., 2013).
Antioxidant Activity
- Radical-scavenging activities of xyloketal derivatives, including Xyloketal D, have been studied, indicating potential pharmacological properties as antioxidants (Xu et al., 2013).
Potential in Drug Development
- Xyloketal D is part of a series of xyloketals that have been evaluated for their bioactivities, including acetylcholine esterase inhibition and antioxidant activity. These properties suggest potential applications in the treatment of diseases like Alzheimer's (Panda & Gooyee, 2020).
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-[(3R,3aR,9aR)-5-hydroxy-3,9a-dimethyl-2,3,3a,4-tetrahydrofuro[2,3-b]chromen-6-yl]ethanone |
InChI |
InChI=1S/C15H18O4/c1-8-7-18-15(3)12(8)6-11-13(19-15)5-4-10(9(2)16)14(11)17/h4-5,8,12,17H,6-7H2,1-3H3/t8-,12+,15+/m0/s1 |
Clave InChI |
IIAGASOFCPRGKH-IBRIGMFSSA-N |
SMILES isomérico |
C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=CC(=C3O)C(=O)C)C |
SMILES canónico |
CC1COC2(C1CC3=C(O2)C=CC(=C3O)C(=O)C)C |
Sinónimos |
xyloketal D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



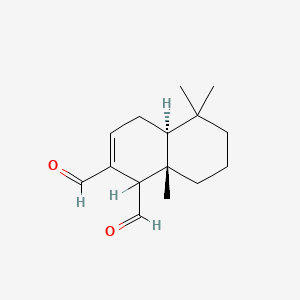
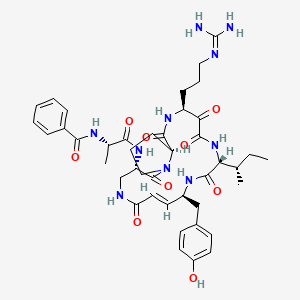
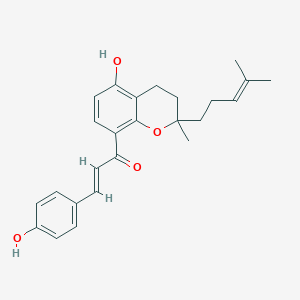
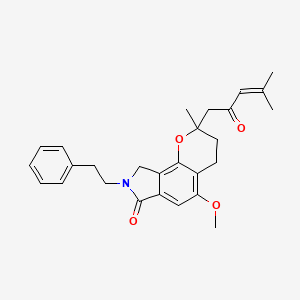
![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)
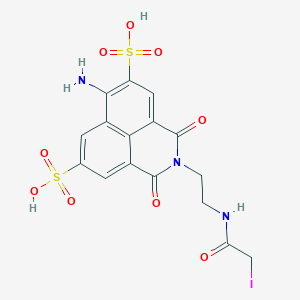
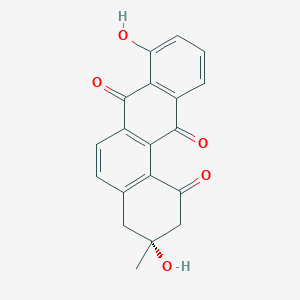
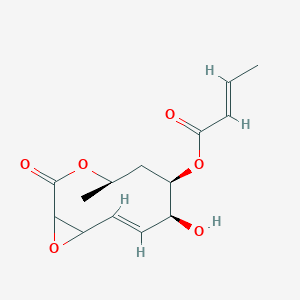
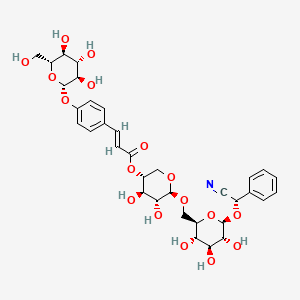
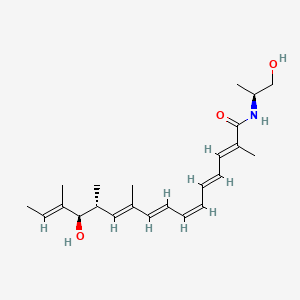
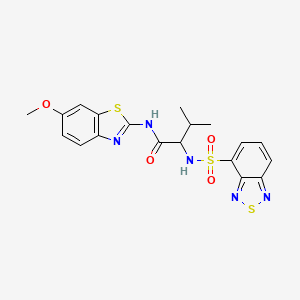
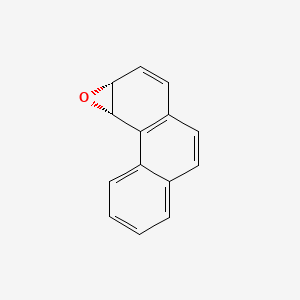
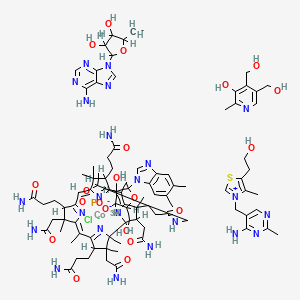
![1-[5-[4-(dimethylamino)phenyl]-2-(3,4,5-trimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B1246658.png)